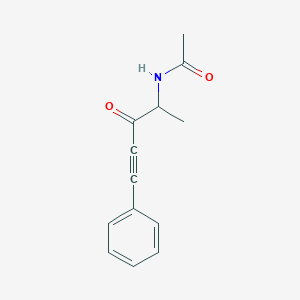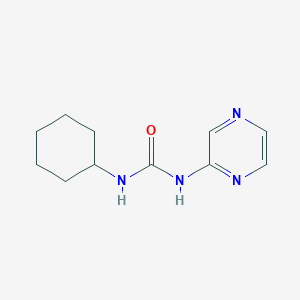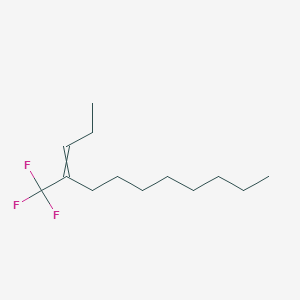
4-(Trifluoromethyl)dodec-3-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethyl)dodec-3-ene is an organic compound characterized by the presence of a trifluoromethyl group attached to a dodecene backbone. The molecular formula of this compound is C13H23F3, and it has a molecular weight of 236.317 Da . The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making it a valuable functional group in various fields such as pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)dodec-3-ene can be achieved through several methods. One common approach involves the radical trifluoromethylation of alkenes. This method utilizes trifluoromethyl radicals generated from trifluoromethyl iodide (CF3I) in the presence of a photoredox catalyst such as [Ru(bpy)3]Cl2 and a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) . The reaction is typically carried out under visible light irradiation, which facilitates the formation of the trifluoromethylated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and scalability of the reaction. Additionally, the use of safer and more environmentally friendly reagents and solvents is prioritized to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
4-(Trifluoromethyl)dodec-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts is commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated alkanes.
Substitution: Various substituted alkenes and alkanes depending on the nucleophile used.
科学研究应用
4-(Trifluoromethyl)dodec-3-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Trifluoromethylated compounds are explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and surfactants
作用机制
The mechanism of action of 4-(Trifluoromethyl)dodec-3-ene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. For example, trifluoromethylated compounds have been shown to inhibit histone deacetylase (HDAC) enzymes, leading to changes in gene expression and cellular function .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)cyclohexene: A cyclic analog with similar trifluoromethyl functionality.
4-(Trifluoromethyl)but-1-ene: A shorter-chain analog with similar reactivity.
4-(Trifluoromethyl)styrene: An aromatic analog with a trifluoromethyl group attached to a styrene backbone
Uniqueness
4-(Trifluoromethyl)dodec-3-ene is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties compared to its shorter-chain or cyclic analogs. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
821799-56-8 |
|---|---|
分子式 |
C13H23F3 |
分子量 |
236.32 g/mol |
IUPAC 名称 |
4-(trifluoromethyl)dodec-3-ene |
InChI |
InChI=1S/C13H23F3/c1-3-5-6-7-8-9-11-12(10-4-2)13(14,15)16/h10H,3-9,11H2,1-2H3 |
InChI 键 |
NOYNBSQSRIVEIU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(=CCC)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


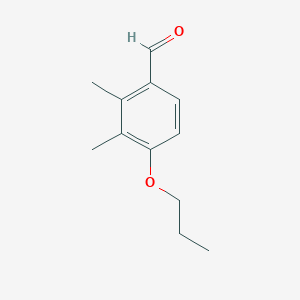
![Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-](/img/structure/B15161411.png)
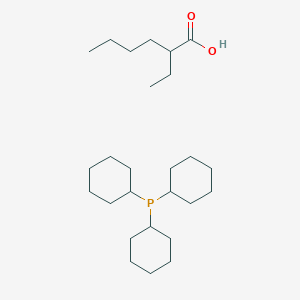
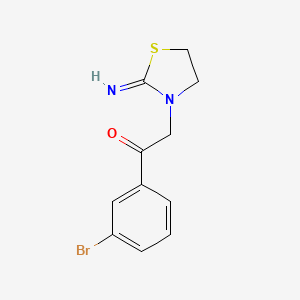
![6,6'-[1,2-Phenylenebis(oxy)]di(hexan-1-ol)](/img/structure/B15161425.png)
![N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B15161431.png)
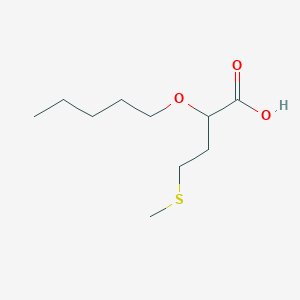
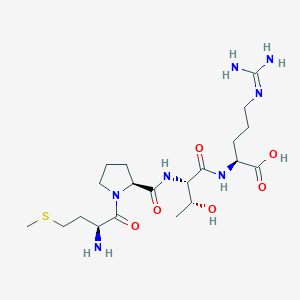
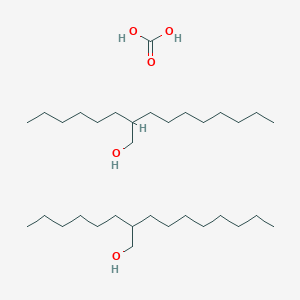

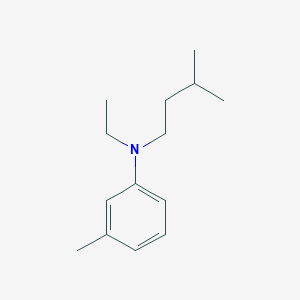
![4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde](/img/structure/B15161494.png)
